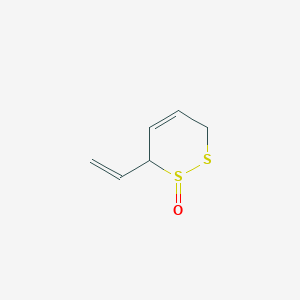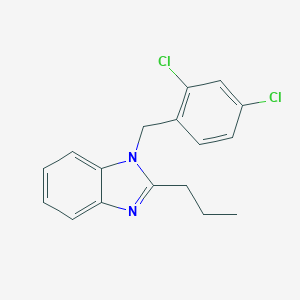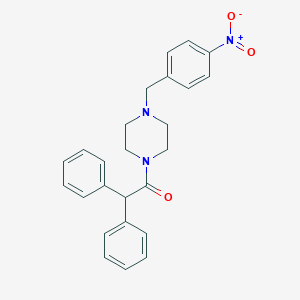![molecular formula C14H12N4O5 B229652 N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used as a broad-spectrum antibiotic in the treatment of bacterial infections. Nifuroxazide is widely used in the pharmaceutical industry and has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Nifuroxazide is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the bacterial electron transport chain and disrupting the synthesis of nucleic acids and proteins. In cancer cells, it has been shown to inhibit the activity of the protein STAT3, which is involved in the growth and survival of cancer cells. In inflammatory disorders, it has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Nifuroxazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, induce apoptosis in cancer cells, and reduce inflammation in inflammatory disorders. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Nifuroxazide is its broad-spectrum activity against a wide range of bacteria. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of Nifuroxazide is its potential toxicity, which can limit its use in certain applications. It is also important to note that Nifuroxazide should be used with caution in pregnant women and children.
Zukünftige Richtungen
There are several future directions for research on Nifuroxazide. One area of research is the development of new derivatives of Nifuroxazide with improved therapeutic properties. Another area of research is the investigation of the potential use of Nifuroxazide in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to better understand the mechanism of action of Nifuroxazide and its potential applications in various fields of medicine.
Synthesemethoden
Nifuroxazide is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of acetic acid, followed by the reaction of the resulting intermediate with 2-(2-oxoethyl)benzamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Nifuroxazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including infectious diseases, cancer, and inflammatory disorders. In infectious diseases, it has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C14H12N4O5 |
|---|---|
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
InChI-Schlüssel |
IWNVYFWAHAVSDC-LZYBPNLTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
